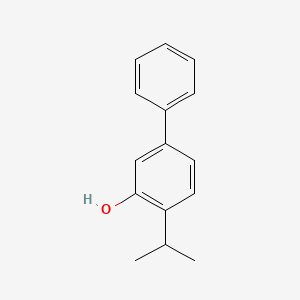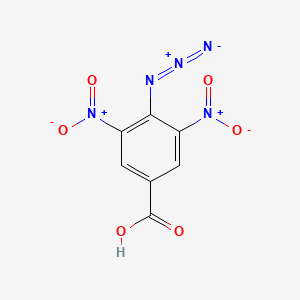
4-Azido-3,5-dinitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Azido-3,5-dinitrobenzoic acid is an organic compound characterized by the presence of azido and nitro functional groups attached to a benzoic acid core. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The azido group is known for its reactivity, making this compound a valuable intermediate in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The nitration process can be carried out using a mixture of concentrated sulfuric acid and fuming nitric acid . The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yields of the desired product.
Industrial Production Methods
Industrial production of 4-Azido-3,5-dinitrobenzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. Safety measures are crucial due to the reactive nature of the azido and nitro groups.
Analyse Des Réactions Chimiques
Types of Reactions
4-Azido-3,5-dinitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, often leading to the formation of amines or other derivatives.
Reduction Reactions: The nitro groups can be reduced to amino groups under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation, although this is less common due to the presence of already oxidized nitro groups.
Common Reagents and Conditions
Substitution: Reagents such as triphenylphosphine can be used to facilitate substitution reactions involving the azido group.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although care must be taken due to the potential for over-oxidation.
Major Products
Substitution: Amines or other substituted derivatives.
Reduction: Amino derivatives of the original compound.
Oxidation: Over-oxidized products, which are less common.
Applications De Recherche Scientifique
4-Azido-3,5-dinitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of materials with specific properties, such as energetic materials.
Mécanisme D'action
The mechanism of action of 4-Azido-3,5-dinitrobenzoic acid involves the reactivity of its functional groups. The azido group can undergo click chemistry reactions, forming stable triazole rings upon reaction with alkynes. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and stability. These properties make it a versatile compound in various chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dinitrobenzoic Acid: Lacks the azido group, making it less reactive in certain types of chemical reactions.
4-Methyl-3,5-dinitrobenzoic Acid: Contains a methyl group instead of an azido group, altering its chemical properties and reactivity.
Uniqueness
4-Azido-3,5-dinitrobenzoic acid is unique due to the presence of both azido and nitro groups, which confer high reactivity and versatility. This makes it particularly useful in synthetic chemistry and materials science, where such reactivity is often required.
Propriétés
Numéro CAS |
64108-99-2 |
|---|---|
Formule moléculaire |
C7H3N5O6 |
Poids moléculaire |
253.13 g/mol |
Nom IUPAC |
4-azido-3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C7H3N5O6/c8-10-9-6-4(11(15)16)1-3(7(13)14)2-5(6)12(17)18/h1-2H,(H,13,14) |
Clé InChI |
DJXDOUSJFJHEKL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1[N+](=O)[O-])N=[N+]=[N-])[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


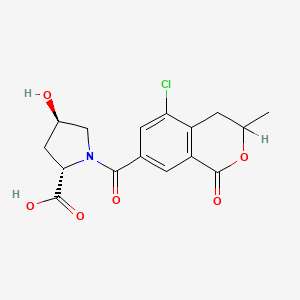
![2,2'-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(oxirane)](/img/structure/B14497031.png)
![4-[4-(4-Methoxyphenyl)hex-4-en-3-yl]aniline](/img/structure/B14497056.png)
![3-[1-(1-Methyl-1H-pyrrol-2-yl)-2-nitroethyl]-1H-indole](/img/structure/B14497063.png)
![2,6-Dichloro-4,8-bis(2,4-dichlorophenoxy)pyrimido[5,4-d]pyrimidine](/img/structure/B14497070.png)

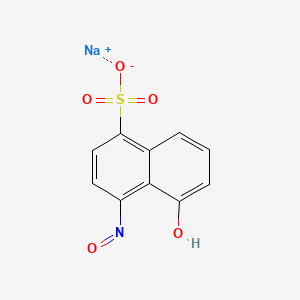
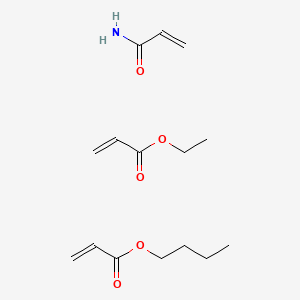
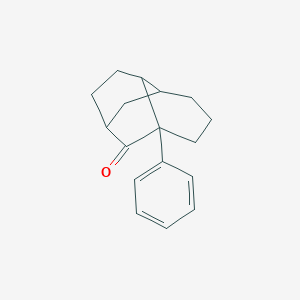

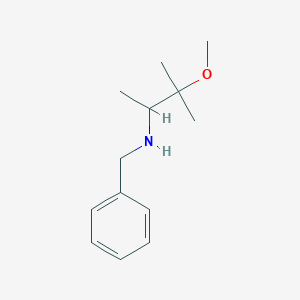

![4,9-Dihydro-3H-pyrido[2,3-b]indole](/img/structure/B14497114.png)
